Norzeatin riboside

Cytokinin structure-activity relationship Plant tissue culture Tobacco callus bioassay

Norzeatin riboside (CAS 38048-27-0) is a synthetic N6-substituted adenosine analog that exists at the intersection of two research domains. In plant science, it is formally identified as 9-β-D-ribofuranosyl-cis-isozeatin (ribosyl-cis-isozeatin), a geometric isomer within the zeatin-type cytokinin family.

Molecular Formula C15H21N5O5
Molecular Weight 351.36 g/mol
CAS No. 38048-27-0
Cat. No. B1231173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorzeatin riboside
CAS38048-27-0
Synonymsnorzeatin riboside
Molecular FormulaC15H21N5O5
Molecular Weight351.36 g/mol
Structural Identifiers
SMILESCC(=CCO)CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C15H21N5O5/c1-8(2-3-21)4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h2,6-7,9,11-12,15,21-24H,3-5H2,1H3,(H,16,17,18)/b8-2-/t9-,11-,12-,15-/m1/s1
InChIKeyJMLKMOZXMNZTAS-BAJUWZQUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Norzeatin Riboside (CAS 38048-27-0) – Chemical Identity, Cytokinin Classification, and Dual Research Context


Norzeatin riboside (CAS 38048-27-0) is a synthetic N6-substituted adenosine analog that exists at the intersection of two research domains. In plant science, it is formally identified as 9-β-D-ribofuranosyl-cis-isozeatin (ribosyl-cis-isozeatin), a geometric isomer within the zeatin-type cytokinin family [1]. The compound bears a (Z)-configured 4-hydroxy-2-methylbut-2-enyl side chain at the N6 position of the adenine ring, distinguishing it from the naturally predominant trans-zeatin riboside. Its molecular formula is C15H21N5O5 (MW 351.36 g/mol), and it contains four defined stereocenters on the ribofuranosyl moiety . In a separate pharmacological context, norzeatin riboside has been synonymously linked to benzamidine riboside, a synthetic pseudonucleoside prodrug that is intracellularly metabolized to benzamide adenine dinucleotide (BAD+), a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH) and nicotinamide adenine dinucleotide kinase (NADK) . This dual identity creates distinct procurement requirements depending on the intended application.

Plant Cytokinin Context Non-endogenous geometric isomer (cis-isozeatin riboside) for internal standard use in plant metabolomics.
Pharmacological Context Benzamide riboside prodrug for IMPDH/NADK dual inhibition pathway studies.

Norzeatin Riboside (CAS 38048-27-0) – Why Generic Cytokinin or IMPDH-Inhibitor Substitution Introduces Quantifiable Risk


Norzeatin riboside cannot be substituted by generic cytokinin ribosides (e.g., trans-zeatin riboside, cis-zeatin riboside) because its biological activity, receptor interaction profile, and natural occurrence differ in quantitatively defined ways. In the tobacco callus bioassay, norzeatin riboside (ribosyl-cis-isozeatin) ranks as the least active among all four geometric isomers of ribosylzeatin, requiring substantially higher concentrations to elicit equivalent growth responses compared to ribosyl-trans-zeatin [1]. Furthermore, cis-norzeatin riboside is essentially absent from natural plant tissues, a property that distinguishes it from trans-zeatin riboside and cis-zeatin riboside, which occur endogenously at measurable concentrations [2]. This absence is the foundational rationale for its validated role as a non-interfering internal standard in cytokinin quantification assays, a function that isotopically labeled trans-zeatin riboside-d5 can only partially replicate at substantially higher procurement cost .

Cytokinin Isomer Mismatch Generic trans-zeatin riboside shows substantially higher bioactivity; cannot serve as low-activity reference or non-interfering internal standard.
Endogenous Interference Risk trans- and cis-zeatin ribosides are naturally present in plant tissues; substitution co-elutes with analyte and invalidates quantification accuracy.
IMPDH Inhibitor Profile Divergence Tiazofurin and selenazofurin generate less active metabolite and lack MDH off-target inhibition; mechanism interpretation may not transfer directly.

Norzeatin Riboside (CAS 38048-27-0) – Quantified Comparative Evidence for Scientific Selection


Cytokinin Activity: Ribosyl-cis-isozeatin (Norzeatin Riboside) Ranks Last Among All Ribosylzeatin Geometric Isomers in Tobacco Callus Bioassay

In the classic tobacco (Nicotiana tabacum var. Wisconsin No. 38) callus bioassay, norzeatin riboside (identified as ribosyl-cis-isozeatin) consistently demonstrated the weakest cytokinin activity among all four geometric isomers of 9-ribosylzeatin. The rank order of decreasing activity was: ribosyl-trans-zeatin > ribosyl-cis-zeatin > ribosyl-trans-isozeatin > ribosyl-cis-isozeatin [1]. Higher concentrations were required for equivalent callus growth stimulation by the ribosyl derivatives, with norzeatin riboside occupying the least active position in the hierarchy. The corresponding free base, cis-norzeatin, exhibited less than one-fifth the activity of cis-zeatin, illustrating the detrimental effect of methyl group removal from the side chain [1].

Activity Rank
Head-to-head
Ranked 4/4 (least active) among ribosylzeatin geometric isomers
Supports low-activity reference point in cytokinin SAR studies
Tobacco callus bioassay; higher concentration needed for equivalent growth
Cytokinin structure-activity relationship Plant tissue culture Tobacco callus bioassay

Internal Standard Suitability: cis-Norzeatin Riboside Is Absent from Natural Plant Tissues, Unlike trans-Zeatin Riboside and cis-Zeatin Riboside

Stafford et al. (1988) established that cis-norzeatin riboside does not occur naturally in plant tissues, validating its utility as an internal standard for quantitative cytokinin analysis by chromatographic methods [1]. In contrast, trans-zeatin riboside (tZR) and cis-zeatin riboside (cZR) are endogenous cytokinins found at varying concentrations across plant species, making them unsuitable as internal standards because they co-elute with and contribute to the analyte signal. Deuterated trans-zeatin riboside-d5 is the primary alternative internal standard but commands a premium price: approximately USD 890 per 1 mg from a major supplier, whereas non-deuterated norzeatin riboside is typically available at a fraction of this cost from specialty chemical vendors .

Natural Occurrence
Reported
Target: absent in plant tissues
Comparators tZR, cZR: endogenous
Non-interfering internal standard for cytokinin quantification
Cost-effective vs. deuterated tZR-d5 (~USD 890/mg)
Cytokinin quantification Internal standard validation GC-MS LC-MS Plant metabolomics

IMPDH Enzymatic Inhibition: Benzamide Riboside-Derived BAD Competitively Inhibits IMPDH with Ki = 0.118 μM and Achieves Greater Active Metabolite Accumulation than Tiazofurin

When norzeatin riboside is considered in its benzamide riboside (BR) context, the active metabolite benzamide adenine dinucleotide (BAD) competitively inhibits IMPDH with a Ki of 0.118 μM against partially purified enzyme from K562 human myelogenous leukemia cells [1]. In a direct comparative study of three C-nucleoside IMPDH inhibitors, incubation of K562 cells with 10 μM each of benzamide riboside, tiazofurin, and selenazofurin for 4 hours resulted in 49%, 26%, and 71% decreases in IMPDH activity, respectively [2]. Critically, BR produced 2- to 3-fold more intracellular NAD analogue (BAD) than tiazofurin and selenazofurin produced their respective NAD analogues (TAD and SAD) [2]. Furthermore, purified BAD selectively inhibited malate dehydrogenase by 50% at 3.2 μM, whereas TAD and SAD did not inhibit lactate, glutamate, or malate dehydrogenase, indicating an ancillary target spectrum unique to BAD [2].

IMPDH Inhibition
Head-to-head
BR: Ki 0.118 µM, 49% activity decrease; 2–3× more BAD vs TAD/SAD
Greater active metabolite formation; unique MDH off-target inhibition
K562 cell model; 4 h incubation at 10 µM
IMPDH inhibition Benzamide riboside Tiazofurin comparison Nucleotide metabolism Cancer pharmacology

Cytokinin Receptor Selectivity: AHK3 Receptor Recognizes Cytokinin Ribosides Including Norzeatin Riboside, Whereas CRE1/AHK4 Does Not

The two major cytokinin receptors of Arabidopsis thaliana, CRE1/AHK4 and AHK3, exhibit distinct ligand recognition profiles that are directly relevant to the selection of norzeatin riboside as an experimental tool. In a bacterial assay system expressing individual receptors, CRE1/AHK4 was not activated by any cytokinin ribosides or ribotides, whereas AHK3 recognized cytokinin ribosides (including trans-zeatin riboside and isopentenyladenine riboside) and cis-zeatin, albeit with lower sensitivity than the free bases [1]. This receptor-level discrimination was corroborated in a direct binding assay showing that AHK3 possesses true binding activity for cytokinin ribosides (tZR, iPR) and cis-zeatin [2]. While norzeatin riboside itself was not directly tested in these receptor studies, its structural classification as a cis-configured N6-substituted cytokinin riboside places it within the ligand class preferentially recognized by AHK3 over CRE1/AHK4, enabling receptor-selective experimental designs.

Receptor Recognition
Class-level
AHK3 recognizes ribosides; CRE1/AHK4 does not. Norzeatin riboside predicted AHK3-preferential.
May support receptor-selective cytokinin signaling studies
Direct binding data for norzeatin riboside not yet reported
Cytokinin receptor pharmacology AHK3 CRE1/AHK4 Ligand specificity Arabidopsis thaliana

Norzeatin Riboside (CAS 38048-27-0) – Highest-Confidence Research and Analytical Application Scenarios


Internal Standard for Quantitative Cytokinin Profiling by GC-MS or LC-MS/MS in Plant Tissues

Norzeatin riboside is the established non-endogenous internal standard for cytokinin quantification, as validated by Stafford et al. (1988) [1]. Because it is absent from plant tissues, it does not contribute to the analyte signal, enabling accurate normalization of extraction recovery, derivatization efficiency, and instrument response variability. This application is particularly suited for laboratories performing high-throughput phytohormone profiling where the cost of deuterated internal standards (e.g., trans-zeatin riboside-d5 at ~USD 890/mg) is prohibitive for routine use.

Negative-Control / Low-Activity Reference Compound in Cytokinin Structure-Activity Relationship (SAR) Studies

The quantitatively established position of norzeatin riboside as the least active ribosylzeatin isomer in the tobacco callus bioassay allows it to serve as a defined low-activity reference in SAR studies of cytokinin geometric and positional isomers [2]. When screening novel cytokinin analogs or testing biosynthetic enzyme activity, norzeatin riboside provides a validated low-end calibration point on the biological activity continuum spanning from ribosyl-trans-zeatin (most active) to ribosyl-cis-isozeatin (least active).

Receptor-Selective Probing of AHK3-Mediated Cytokinin Signaling in Arabidopsis and Related Model Systems

The differential recognition of cytokinin ribosides by AHK3 (active) versus CRE1/AHK4 (inactive) makes norzeatin riboside a candidate ligand for experiments requiring selective engagement of AHK3-dependent signaling pathways [3][4]. Although direct binding data for norzeatin riboside at AHK3 are not yet reported, its structural classification as a cis-configured cytokinin riboside supports its predicted AHK3-preferential profile. This application is relevant for researchers studying shoot development, leaf senescence, and root-to-shoot signaling where AHK3 plays a predominant role.

IMPDH Inhibition Studies Requiring Validated Dual-Target (IMPDH + NADK) Pharmacological Activity with a Unique MDH Off-Target Signature

In its benzamide riboside context, norzeatin riboside-derived BAD is a validated dual inhibitor of IMPDH (Ki = 0.118 μM) and NAD kinase, with the ancillary property of inhibiting malate dehydrogenase (IC50 = 3.2 μM) [5]. This distinct off-target profile differentiates it from tiazofurin-derived TAD and selenazofurin-derived SAD, neither of which inhibit dehydrogenases. Researchers investigating the intersection of purine nucleotide depletion and cellular redox balance via NADPH can utilize this unique polypharmacology to dissect mechanism-specific versus off-target contributions to cytotoxicity.

Application
Selection Property
Validation Focus
Cytokinin profiling internal standard
Non-endogenous analyte absence
Recovery normalization and matrix-effect control
Cytokinin SAR low-activity reference
Established rank order among ribosylzeatin isomers
Biological activity continuum calibration
AHK3-selective signaling studies
Riboside-class receptor preference
Receptor-specific pathway engagement in Arabidopsis
IMPDH/NADK dual inhibition research
Unique MDH off-target enzymatic profile
Guanine nucleotide depletion and redox balance endpoint interpretation
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